molecular formula C12H6Br4O2 B13437514 4'-OH-2,3',5',6-Tetrabromodiphenyl Ether

4'-OH-2,3',5',6-Tetrabromodiphenyl Ether

Cat. No.: B13437514
M. Wt: 501.79 g/mol
InChI Key: APAMXFBEBPWCIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether typically involves the bromination of diphenyl ether. The process includes the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination .

Industrial Production Methods

Industrial production methods for polybrominated diphenyl ethers, including 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether, often involve large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination and to ensure uniform distribution of bromine atoms on the diphenyl ether molecule .

Chemical Reactions Analysis

Types of Reactions

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether involves its interaction with biological molecules, particularly those involved in endocrine signaling. It can bind to hormone receptors, disrupting normal hormonal functions and leading to various biological effects . The compound’s brominated structure allows it to interact with and disrupt cellular processes, potentially leading to toxicological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is unique due to its specific bromination pattern and the presence of a hydroxyl group, which can influence its reactivity and biological interactions. This makes it particularly useful in studies related to endocrine disruption and environmental toxicity .

Properties

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,6-dibromo-4-(2,6-dibromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H

InChI Key

APAMXFBEBPWCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

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